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molecular formula C11H14O3 B8670505 2-(2,2-Dimethoxyethyl)benzaldehyde CAS No. 112396-12-0

2-(2,2-Dimethoxyethyl)benzaldehyde

Cat. No. B8670505
M. Wt: 194.23 g/mol
InChI Key: ZKTPVOMHZNFPPA-UHFFFAOYSA-N
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Patent
US04670443

Procedure details

The acetal compound may be converted to the desired benzaldehyde compound by first intimately mixing the acetal compound with a metal alkyl such as n-butyllithium at very low temperatures (less than -70° C.) in an atmosphere of nitrogen to obtain a metal derivative. Thereafter, a solution of N-formylpiperidine in an inert solvent such as tetrahydrofuran is added in a dropwise manner to the suspension of the metal derivative obtain a 2-(2,2-dimethoxyethyl) benzaldehyde compound. The reaction is then quenched with saturated ammonium chloride to remove the acetal alkoxy group and to obtain the desired benzaldehyde compound which then is recovered by extraction with ether followed by evaporation of the solvent.
[Compound]
Name
acetal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
acetal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
alkyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1](=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C([Li])CCC.[CH:14](N1CCCCC1)=[O:15].[O:22]1[CH2:26]C[CH2:24][CH2:23]1>>[CH3:14][O:15][CH:23]([O:22][CH3:26])[CH2:24][C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[CH:1]=[O:8]

Inputs

Step One
Name
acetal
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Step Three
Name
acetal
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
alkyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)N1CCCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to obtain a metal derivative

Outcomes

Product
Name
Type
product
Smiles
COC(CC1=C(C=O)C=CC=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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